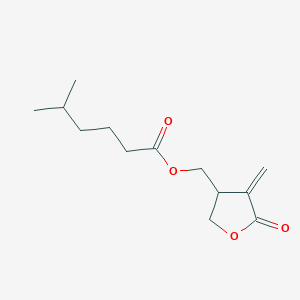
Cedarmycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cedarmycin A is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Antibacterial Effects
Cedarmycin A exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In studies, it demonstrated a minimal inhibitory concentration (MIC) of 0.4 µg/ml against Candida glabrata, comparable to the standard antifungal drug amphotericin B .
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Type | MIC (µg/ml) |
|---|---|---|
| Candida glabrata | Fungal | 0.4 |
| Staphylococcus aureus | Gram-positive | 0.8 |
| Escherichia coli | Gram-negative | 1.0 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown significant antifungal activity. It is particularly effective against pathogenic fungi, making it a candidate for treating fungal infections resistant to conventional therapies .
Table 3: Antifungal Activity of this compound
| Fungal Species | MIC (µg/ml) |
|---|---|
| Candida albicans | 0.6 |
| Aspergillus niger | 1.2 |
Potential Anticancer Applications
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines, although further research is necessary to substantiate these findings .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study isolated this compound from Streptomyces sparsus, demonstrating its broad-spectrum antimicrobial efficacy against multiple pathogens .
- Biofilm Inhibition : Research indicated that this compound could inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .
- Antioxidant Activity : The compound also exhibited antioxidant properties, with a DPPH radical scavenging capacity of 71.54%, suggesting potential health benefits beyond antimicrobial effects .
Propriétés
Formule moléculaire |
C13H20O4 |
|---|---|
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
(4-methylidene-5-oxooxolan-3-yl)methyl 5-methylhexanoate |
InChI |
InChI=1S/C13H20O4/c1-9(2)5-4-6-12(14)16-7-11-8-17-13(15)10(11)3/h9,11H,3-8H2,1-2H3 |
Clé InChI |
MATCXQMBPPFUJB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(=O)OCC1COC(=O)C1=C |
SMILES canonique |
CC(C)CCCC(=O)OCC1COC(=O)C1=C |
Synonymes |
cedarmycin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















